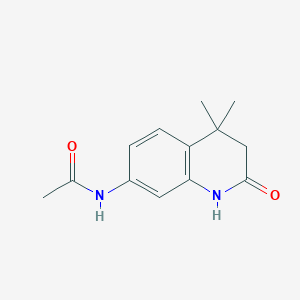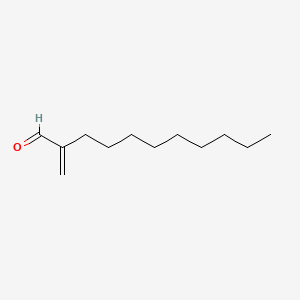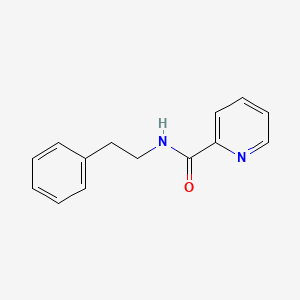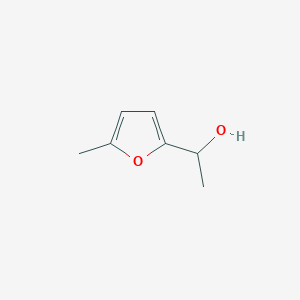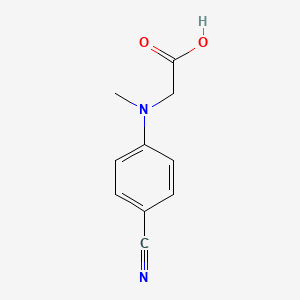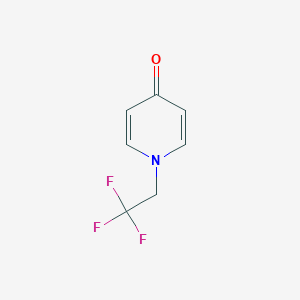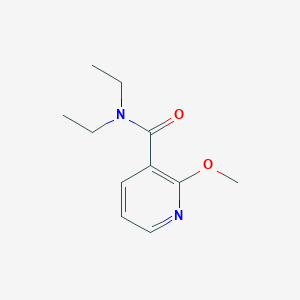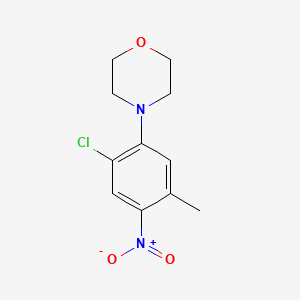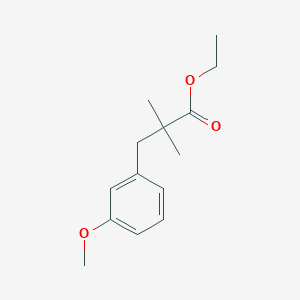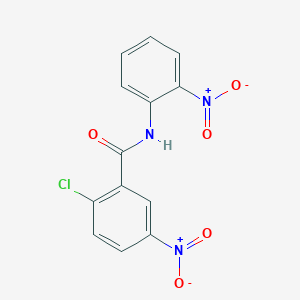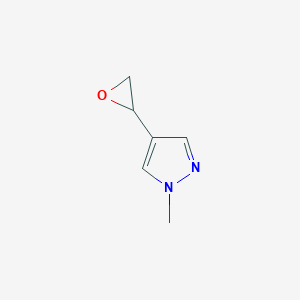
1-benzyl-5-methylimidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-methylimidazole-4-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a formyl group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-benzyl-5-methylimidazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylimidazole with formaldehyde and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the compound. The final product is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-5-methylimidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 1-Benzyl-5-methyl-4-imidazolecarboxylic acid.
Reduction: 1-Benzyl-5-methyl-4-imidazolemethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-benzyl-5-methylimidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the benzyl group.
1-Benzyl-2-hydroxymethylimidazole: Similar structure but has a hydroxymethyl group instead of a formyl group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the benzyl group.
Uniqueness
1-benzyl-5-methylimidazole-4-carbaldehyde is unique due to the presence of both a benzyl group and a formyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-benzyl-5-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Clé InChI |
ROVRXKXRIMQJCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1CC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


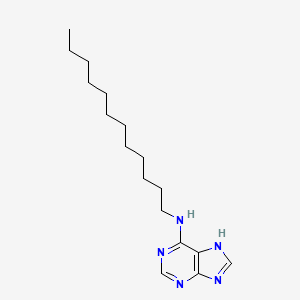
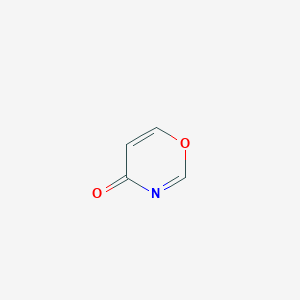
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B8739017.png)
